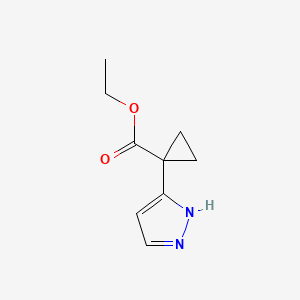
Ethyl 1-(1H-pyrazol-3-YL)cyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(1H-pyrazol-3-YL)cyclopropanecarboxylate is a chemical compound with the molecular formula C10H12N2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(1H-pyrazol-3-YL)cyclopropanecarboxylate typically involves the cyclization of appropriate precursors. One common method is the cycloaddition of dicarboxylic alkynes and hydrazines, catalyzed by rhodium . Another approach involves a radical addition followed by intramolecular cyclization under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply.
化学反応の分析
Types of Reactions
Ethyl 1-(1H-pyrazol-3-YL)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .
科学的研究の応用
Ethyl 1-(1H-pyrazol-3-YL)cyclopropanecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of Ethyl 1-(1H-pyrazol-3-YL)cyclopropanecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Ethyl 1-(1H-pyrazol-3-YL)cyclopropanecarboxylate can be compared with other pyrazole derivatives, such as:
1,3-Diaza-2,4-cyclopentadienes: These compounds share a similar core structure but differ in their substituents and reactivity.
Halogenated Pyrazoles: These derivatives have halogen atoms attached to the pyrazole ring, which can alter their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
ethyl 1-(1H-pyrazol-5-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-8(12)9(4-5-9)7-3-6-10-11-7/h3,6H,2,4-5H2,1H3,(H,10,11) |
InChIキー |
BOVSSXCTWYJOQG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CC1)C2=CC=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


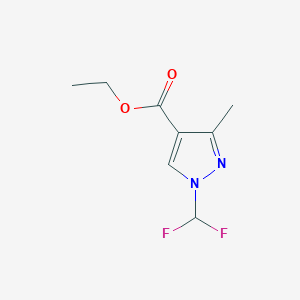
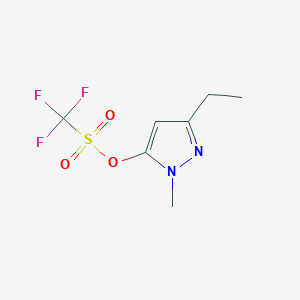
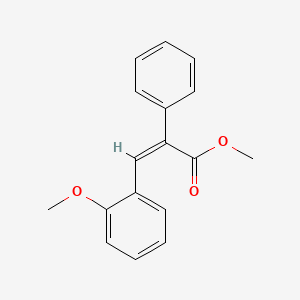
![cyclopenta-1,3-diene;dicyclohexyl-[(1R)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)ethyl]phosphane;iron(2+)](/img/structure/B13902866.png)
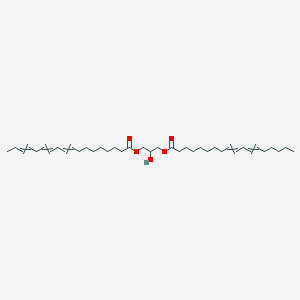

![(3R)-3-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B13902879.png)
![Methyl (2S)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-YL]propanoate](/img/structure/B13902883.png)
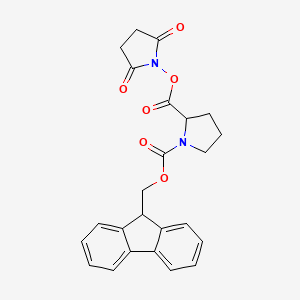
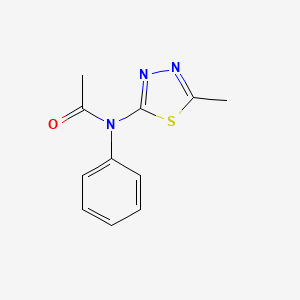
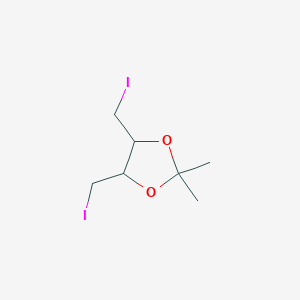

![Diethyl 2-[[(6-chloro-3-pyridyl)amino]methylene]propanedioate](/img/structure/B13902907.png)
![4-Methoxy-2-azaspiro[4.4]nonane](/img/structure/B13902915.png)
